Phase II MDD Trial: Efficacy Failure vs. Placebo
In a 6-week, randomized, double-blind, placebo-controlled Phase II trial (NCT01457677) enrolling 357 patients with partially refractory major depressive disorder, Decoglurant at oral doses of 5 mg, 15 mg, and 30 mg daily produced no significant difference from placebo in reducing Montgomery-Åsberg Depression Rating Scale (MADRS) total scores [1]. This outcome defines Decoglurant as an efficacious-negative reference standard against which novel mGluR2/3 modulators should be benchmarked.
| Evidence Dimension | Change in MADRS total score from baseline to week 6 |
|---|---|
| Target Compound Data | No significant difference vs. placebo across all three dose arms (5 mg, 15 mg, 30 mg daily) |
| Comparator Or Baseline | Placebo (adjunct to SSRI/SNRI) |
| Quantified Difference | p > 0.05 for all active arms vs. placebo; response and remission rates also non-significant |
| Conditions | Randomized, double-blind, placebo-controlled, multicenter Phase II trial; 4-week screening, 6-week treatment, 8-week follow-up; patients with MADRS ≥ 25 and CGI-S ≥ 4 despite adequate SSRI/SNRI trials |
Why This Matters
This definitive negative clinical outcome establishes Decoglurant as the primary validated negative control for preclinical-to-clinical translation studies of mGluR2/3 NAMs in mood disorders.
- [1] Umbricht D, et al. Randomized, Double-Blind, Placebo-Controlled Trial of the mGlu2/3 Negative Allosteric Modulator Decoglurant in Partially Refractory Major Depressive Disorder. J Clin Psychiatry. 2020;81(4):19m12867. View Source
